![molecular formula C9H18N2 B2695987 1-Azabicyclo[3.3.1]nonan-5-ylmethanamine CAS No. 148672-79-1](/img/structure/B2695987.png)

1-Azabicyclo[3.3.1]nonan-5-ylmethanamine

Descripción general

Descripción

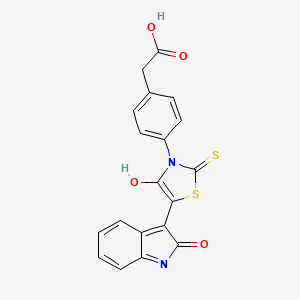

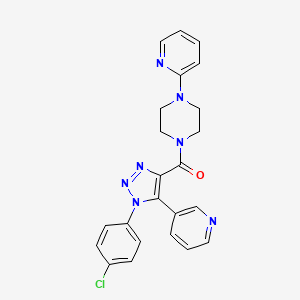

1-Azabicyclo[3.3.1]nonan-5-ylmethanamine is a chemical compound with a complex structure . The structural motif of an indole-fused azabicyclo[3.3.1]nonane is common in many biologically significant indole-based natural products .

Synthesis Analysis

The synthesis of 1-Azabicyclo[3.3.1]nonan-5-ylmethanamine involves complex chemical reactions . A radical-based strategy has been reported to construct an indole-fused azabicyclo[3.3.1]nonane structural framework . Although the initial attempt using a Cp2TiCl-mediated radical cyclization method was unsuccessful, an alternative approach using a SmI2-mediated radical cyclization protocol was effective .Molecular Structure Analysis

The molecular structure of 1-Azabicyclo[3.3.1]nonan-5-ylmethanamine is complex. The InChI code for this compound is 1S/C9H18N2/c10-7-9-3-1-5-11(8-9)6-2-4-9/h1-8,10H2 .Chemical Reactions Analysis

The chemical reactions involving 1-Azabicyclo[3.3.1]nonan-5-ylmethanamine are complex and involve multiple steps . The radical cyclization method is one of the strategies used in the synthesis of this compound .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Azabicyclo[3.3.1]nonan-5-ylmethanamine include a molecular weight of 154.26 . It is a liquid at room temperature .Aplicaciones Científicas De Investigación

Antimicrobial Applications

- Synthesis and Antimicrobial Evaluation: Novel compounds derived from 1-azabicyclo[3.3.1]nonan-5-ylmethanamine structures have been synthesized and evaluated for their antimicrobial activities. Notably, certain derivatives exhibit significant antibacterial and antifungal effects against microorganisms like Escherichia coli, Bacillus Subtilis, and Aspergillus flavus, suggesting potential applications in treating infections (Ramachandran et al., 2011; Umamatheswari & Kabilan, 2011).

Antiprotozoal Activity

- Synthesis and Activity Against Trypanosoma and Plasmodium: Researchers have developed 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones, demonstrating promising in vitro antiprotozoal activity with low cytotoxicity, providing a potential basis for developing treatments against protozoal infections (Seebacher et al., 2005).

Neuroreceptor Studies

- Sigma-2 Receptor Ligands: A series of N-substituted-9-azabicyclo[3.3.1]nonan-3a-yl)carbamate analogs have been prepared, identifying compounds with high affinity and selectivity for σ2 receptors. These findings are crucial for understanding the role of σ2 receptors in vivo (Mach et al., 2002).

Anticancer Research

- Anticancer Activity of Oxindoles: The synthesis of 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles through one-pot three-component reactions has shown anticancer activity against the human leukemia K562 cell line, indicating their potential in cancer treatment (Filatov et al., 2017).

Synthesis and Structural Studies

- Enantiopure Azabicyclo[3.2.2]nonanes: Researchers have reported on the synthesis of enantiopure 1-azabicyclo[3.2.2]nonanes, providing valuable building blocks for further pharmaceutical development (Roeper et al., 2000).

Safety and Hazards

Propiedades

IUPAC Name |

1-azabicyclo[3.3.1]nonan-5-ylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c10-7-9-3-1-5-11(8-9)6-2-4-9/h1-8,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXWENMMRUDOFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCCN(C1)C2)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{1-Azabicyclo[3.3.1]nonan-5-yl}methanamine | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-Fluorophenyl)methyl]-5-methoxyisoquinolin-1-amine](/img/structure/B2695904.png)

![(3,4-Dimethoxyphenyl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2695906.png)

![7-Chloro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B2695911.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2695912.png)

![7-(4-ethoxyphenyl)-4-((3-methylbenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2695918.png)

![N-[(E)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-2,4-difluoroaniline](/img/structure/B2695922.png)

![4,6-Dimethyl-2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B2695925.png)